molecular formula C9H15NO B12973615 3-(2-Methylpropylidene)piperidin-2-one

3-(2-Methylpropylidene)piperidin-2-one

Cat. No.: B12973615
M. Wt: 153.22 g/mol
InChI Key: XJPIQVDNZQWBEO-SOFGYWHQSA-N
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Description

3-(2-Methylpropylidene)piperidin-2-one is a bicyclic lactam featuring a piperidin-2-one core substituted with a 2-methylpropylidene group at the 3-position. Its synthesis involves the acid-catalyzed deprotection of precursor compounds, yielding both (Z)- and (E)-isomers (compounds 75 and 76, respectively) with high efficiency (90% yield) . Key structural and spectral characteristics include:

  • Molecular formula: Likely C₉H₁₃NO (based on NMR and MS data).
  • Spectral data:
    • (Z)-isomer (75): ¹H NMR (CDCl₃) δ 5.66 (s, 1H), 5.57 (dd, J = 9.6 Hz, 1H); ¹³C NMR δ 167.03 (C=O), 149.93 (alkene). MS (APCI): m/z 154.3 [M+H]⁺ .
    • (E)-isomer (76): ¹H NMR (CDCl₃) δ 7.03 (s, 1H), 6.64 (dt, J = 9.9 Hz, 1H); ¹³C NMR δ 167.32 (C=O), 145.49 (alkene). MS (APCI): m/z 254.3 [M+H]⁺ .

The significant difference in molecular ion peaks between isomers (154.3 vs.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(3E)-3-(2-methylpropylidene)piperidin-2-one

InChI

InChI=1S/C9H15NO/c1-7(2)6-8-4-3-5-10-9(8)11/h6-7H,3-5H2,1-2H3,(H,10,11)/b8-6+

InChI Key

XJPIQVDNZQWBEO-SOFGYWHQSA-N

Isomeric SMILES

CC(C)/C=C/1\CCCNC1=O

Canonical SMILES

CC(C)C=C1CCCNC1=O

Origin of Product

United States

Preparation Methods

a. Synthetic Routes: The asymmetric synthesis of 3-methylpiperidin-2-one involves several steps. One notable method starts with commercially available D-phenylglycinol and delta-valerolactone. During alkylation, the hydroxyl group can be protected or left unprotected, leading to different diastereoisomers. For instance:

  • When 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one is alkylated with 2.5 equivalents of s-BuLi, 3-methylpiperidin-2-one is obtained as a single isomer with an overall yield of 91%.
  • With the hydroxyl group protected, ®-1-(2-[(tert-butyldimethylsilyl)oxy]-1-phenylethyl)piperidine-2-one can be alkylated with 1.5 equivalents of s-BuLi, yielding 3-methylpiperidin-2-one and its diastereoisomer in a ratio of 1:2.5 with a methylation yield of 90%.

b. Industrial Production: Industrial-scale production methods typically involve modifications of these synthetic routes, optimizing efficiency and scalability.

Chemical Reactions Analysis

3-methylpiperidin-2-one: participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to functional group transformations.

    Reduction: Reduction processes yield different derivatives.

    Substitution: Substituent modifications occur via nucleophilic substitution reactions. Common

Comparison with Similar Compounds

Table 1: Comparison of (Z)- and (E)-Isomers

Property (Z)-3-(2-Methylpropylidene)piperidin-2-one (75) (E)-3-(2-Methylpropylidene)piperidin-2-one (76)
Stereochemistry Z-configuration (cis) E-configuration (trans)
¹H NMR δ (alkene) 5.66 (s), 5.57 (dd) 7.03 (s), 6.64 (dt)
¹³C NMR δ (C=O) 167.03 167.32
MS [M+H]⁺ 154.3 254.3
Yield 90% 90%

Key Differences :

  • The (E)-isomer exhibits downfield-shifted alkene protons (δ 7.03 vs. 5.66 in Z-isomer), reflecting trans-configuration-induced deshielding .

Comparison with Functionalized Derivatives

Table 2: Comparison of Derivatives

Property Compound 50 (Z-isomer derivative) Compound 51 (E-isomer derivative)
Substituent (E)-3-(3,4,5-Trimethoxyphenyl)acryloyl (E)-3-(3,4,5-Trimethoxyphenyl)acryloyl
¹H NMR δ (acryloyl) 7.64 (d, J = 15.5 Hz), 7.39 (d, J = 15.5 Hz) 7.63 (d, J = 15.5 Hz)
Molecular Weight 373.3 (MS) 373.3 (MS)
Retention Time (HPLC) 8.24 min Not reported

Key Findings :

  • Both derivatives retain the core piperidin-2-one structure but show altered electronic profiles due to the electron-rich trimethoxyphenyl group, which may enhance senolytic activity (implied by the study title) .
  • The acryloyl group introduces conjugation, as evidenced by characteristic doublets in ¹H NMR (J = 15.5 Hz) .

Comparison with Other Piperidin-2-one Analogues

Piperidin-2-one (–)-25.115

This compound, synthesized via palladium-catalyzed decarboxylation, shares the lactam core but lacks the methylpropylidene substituent. Its biological activity is tied to stereochemistry, emphasizing the role of substituents in modulating reactivity .

3-Amino-1-(2-methylphenyl)piperidin-2-one ()

  • Structural difference: Replaces the methylpropylidene group with a 2-methylphenyl substituent and adds an amino group.

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